molecular formula C15H18O2 B295979 2-Phenyl-1-oxaspiro[2.7]decan-4-one

2-Phenyl-1-oxaspiro[2.7]decan-4-one

Cat. No. B295979
M. Wt: 230.3 g/mol
InChI Key: FSBZWAGBLYKZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-oxaspiro[2.7]decan-4-one, also known as spirocyclic ketone, is a versatile compound with unique chemical and physical properties. It has been widely used in various fields, including medicinal chemistry, organic synthesis, and material science, due to its remarkable structural features and biological activities.7]decan-4-one.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-oxaspiro[2.7]decan-4-one is not fully understood, but several studies have suggested that 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones may act through multiple pathways. For instance, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones have been shown to inhibit the activity of several key enzymes, including topoisomerase II, proteasome, and histone deacetylase. Moreover, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones can induce the production of reactive oxygen species and activate the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
2-Phenyl-1-oxaspiro[2.7]decan-4-one exhibits various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones can modulate the expression of several genes involved in cell proliferation, differentiation, and apoptosis. At high concentrations, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones can induce oxidative stress, DNA damage, and cell death. Moreover, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones can affect the function of several organs, including the liver, kidney, and heart.

Advantages and Limitations for Lab Experiments

2-Phenyl-1-oxaspiro[2.7]decan-4-one has several advantages and limitations for lab experiments. One of the main advantages is its unique structural features, which make it an ideal scaffold for the design and synthesis of novel bioactive compounds. Moreover, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones are relatively easy to prepare and can be obtained in high yields. However, one of the main limitations is their potential toxicity and side effects, which need to be carefully evaluated before using them in biological assays.

Future Directions

There are several future directions for the research on 2-Phenyl-1-oxaspiro[2.7]decan-4-one. One of the most promising directions is the development of 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones as anti-cancer agents. Several studies have shown that 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones can selectively inhibit the growth of cancer cells, and further optimization of their structure and activity may lead to the discovery of new anti-cancer drugs. Moreover, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones can be used as molecular probes to study the function of key enzymes and signaling pathways involved in various biological processes.

Synthesis Methods

The synthesis of 2-Phenyl-1-oxaspiro[2.7]decan-4-one can be achieved through several methods, including the reaction of 1,3-dicarbonyl compounds with phenylhydrazine, the cyclization of α-diketones with hydrazine derivatives, and the condensation of α,β-unsaturated ketones with hydrazine hydrate. Among these methods, the condensation of α,β-unsaturated ketones with hydrazine hydrate is the most commonly used and efficient approach to prepare 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones.

Scientific Research Applications

2-Phenyl-1-oxaspiro[2.7]decan-4-one has been extensively studied for its biological activities and potential applications in medicinal chemistry. Several studies have shown that 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones exhibit significant anti-tumor, anti-inflammatory, and anti-viral activities. For example, a recent study reported that 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones can selectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 2-Phenyl-1-oxaspiro[2.7]decan-4-one ketones have been found to be effective against various viral infections, including influenza, herpes simplex, and hepatitis B.

properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

2-phenyl-1-oxaspiro[2.7]decan-4-one

InChI

InChI=1S/C15H18O2/c16-13-10-6-1-2-7-11-15(13)14(17-15)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2

InChI Key

FSBZWAGBLYKZFO-UHFFFAOYSA-N

SMILES

C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1

Canonical SMILES

C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1

Origin of Product

United States

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